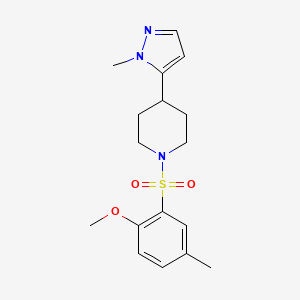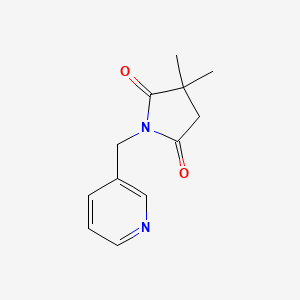
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione, also known as DPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPD is a pyrrolidine derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act through a number of pathways. 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels. 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This suggests that 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione may have potential as a treatment for Parkinson's disease, which is characterized by a decrease in dopamine levels.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has a number of advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. It also has a relatively short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione. One area of research could focus on the development of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research could focus on the use of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to explore the antioxidant and anti-inflammatory properties of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione, as well as its potential as a cancer treatment. Overall, 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has shown great potential in scientific research and is likely to continue to be an important compound in the future.
Synthesemethoden
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione can be synthesized through a number of methods, including the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. Other methods include the reaction of 3,3-dimethylpyrrolidine-2,5-dione with pyridine-3-carboxylic acid and the use of a palladium catalyst. The synthesis of 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been optimized to provide high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been studied extensively for its potential applications in various fields. In the field of organic chemistry, 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. In the field of medicinal chemistry, 3,3-Dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)6-10(15)14(11(12)16)8-9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQOMRDXSALDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

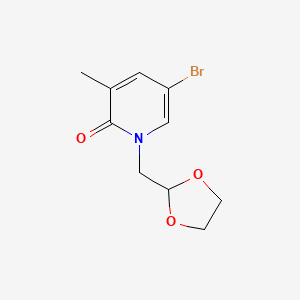
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
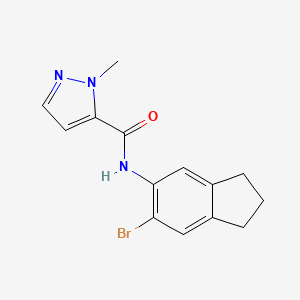
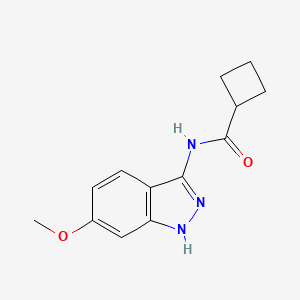
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
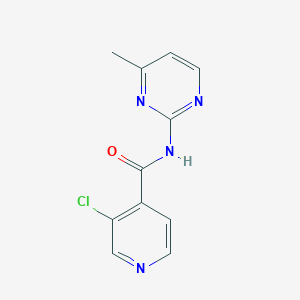
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
